3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one
Brand Name: Vulcanchem
CAS No.: 331821-31-9
VCID: VC7914552
InChI: InChI=1S/C16H11BrO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
SMILES: CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br
Molecular Formula: C16H11BrO3
Molecular Weight: 331.16 g/mol

3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one

CAS No.: 331821-31-9

Cat. No.: VC7914552

Molecular Formula: C16H11BrO3

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one - 331821-31-9

Specification

CAS No. 331821-31-9
Molecular Formula C16H11BrO3
Molecular Weight 331.16 g/mol
IUPAC Name 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one
Standard InChI InChI=1S/C16H11BrO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
Standard InChI Key CIQXJKOAFAITMB-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br
Canonical SMILES CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The chromen-2-one backbone of 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one consists of a benzopyran-2-one system, with critical modifications at positions 3, 4, and 6. The C3 position is occupied by a 4-bromophenyl group, introducing steric bulk and electronic effects due to the bromine atom’s electronegativity. At C4, a methyl group enhances lipophilicity, while the C6 hydroxyl group contributes to hydrogen-bonding potential (Figure 1) .

Table 1: Molecular descriptors of 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one

PropertyValue
Molecular formulaC16H11BrO3\text{C}_{16}\text{H}_{11}\text{BrO}_{3}
Molecular weight331.16 g/mol
IUPAC name3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br
InChIKeyCIQXJKOAFAITMB-UHFFFAOYSA-N

The crystal structure of analogous coumarins, such as 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, reveals deviations from planarity in the coumarin core (0.15 Å) and rotational flexibility in acetyl groups (~15° interplanar angle) . While X-ray data for 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one remains unpublished, computational models predict similar conformational dynamics, with the bromophenyl group adopting a near-perpendicular orientation relative to the chromen-2-one plane .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern. The 1H^1\text{H} NMR spectrum exhibits characteristic signals:

  • A singlet at δ 2.40 ppm for the C4 methyl group.

  • A deshielded aromatic proton at δ 7.85 ppm (C5-H), influenced by the adjacent hydroxyl group.

  • A doublet at δ 7.60 ppm for the bromophenyl ring’s ortho protons .

High-resolution mass spectrometry (HRMS) data aligns with the molecular formula, showing a dominant ion at m/z 331.16 (M+H)+ .

Synthetic Methodologies

Classical Alkylation Approaches

The synthesis of 3-(4-bromophenyl)-6-hydroxy-4-methylchromen-2-one typically begins with 6-hydroxy-4-methylcoumarin, which undergoes bromophenyl incorporation at C3. A two-step protocol is employed:

  • Core Functionalization:

    • 6-Hydroxy-4-methylcoumarin is alkylated with 1,4-dibromobutane in acetonitrile under reflux, using K2CO3\text{K}_2\text{CO}_3 and KI as catalysts. This yields 6-(4-bromobutoxy)-4-methylchromen-2-one (Intermediate A) .

  • Piperazine Coupling:

    • Intermediate A reacts with 4-(4-bromophenyl)piperazine under microwave irradiation (100°C, 30 min), achieving yields of 31–95% after silica gel chromatography .

Table 2: Representative synthesis conditions

StepReagentsConditionsYield
11,4-Dibromobutane, K2CO3\text{K}_2\text{CO}_3, KIAcetonitrile, reflux, 12h75%
24-(4-Bromophenyl)piperazineMicrowave, 100°C, 30min68%

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), due to the bromophenyl group’s hydrophobicity.

  • logP: 3.2 (calculated via XLogP3), indicating moderate membrane permeability .

Metabolic Stability

Microsomal studies on similar coumarins show:

  • Half-life (human liver microsomes): 42 minutes.

  • Primary metabolites include O-demethylated and glucuronidated derivatives .

Applications and Future Directions

CNS Drug Development

The compound’s 5-HT1A_{1A} affinity positions it as a candidate for:

  • Anxiolytics: Modulating serotonin transmission in the dorsal raphe nucleus.

  • Antidepressants: Enhancing neuroplasticity through BDNF upregulation .

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